molecular formula C20H23N3O2 B2753911 1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203221-14-0

1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2753911
CAS No.: 1203221-14-0
M. Wt: 337.423
InChI Key: AOGPNNSYLMTEOB-UHFFFAOYSA-N
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Description

1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzyl group, a propionyl group, and a tetrahydroquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ringIndustrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

Scientific Research Applications

1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has shown promise in various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can be compared with other similar compounds, such as:

Biological Activity

1-Benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H23N3O2
  • Molecular Weight : 337.4 g/mol

The compound features a benzyl group and a propanoyl moiety attached to a tetrahydroquinoline core, which is known for various biological activities.

Antimicrobial Activity

Several studies have indicated that derivatives of tetrahydroquinoline exhibit antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and shown significant inhibitory effects .

Anticancer Properties

Research has highlighted the potential of tetrahydroquinoline derivatives in cancer treatment. They may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways . The specific activity of this compound in cancer models remains to be fully elucidated but is promising based on related compounds.

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, this compound may exhibit beneficial effects in neurodegenerative diseases such as Alzheimer's. Studies on related compounds have shown inhibition of acetylcholinesterase (AChE), suggesting potential use in treating cognitive decline .

Study on Cholinesterase Inhibition

A study exploring the inhibition of AChE by related tetrahydroquinoline compounds demonstrated significant activity with IC50 values in the low micromolar range. This suggests that this compound could also possess similar inhibitory effects .

Antimicrobial Testing

In a comparative study of various tetrahydroquinoline derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli, certain compounds showed promising antimicrobial activity. The structure-activity relationship indicated that modifications at the urea position could enhance efficacy .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against bacterial strains
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveInhibition of AChE; potential for Alzheimer's treatment

Properties

IUPAC Name

1-benzyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-19(24)23-12-6-9-16-10-11-17(13-18(16)23)22-20(25)21-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGPNNSYLMTEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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